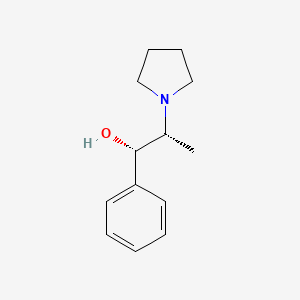

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

CAS No.: 56571-92-7

Cat. No.: VC2356476

Molecular Formula: C13H19NO

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56571-92-7 |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.3 g/mol |

| IUPAC Name | (1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol |

| Standard InChI | InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m1/s1 |

| Standard InChI Key | FZVHJGJBJLFWEX-AAEUAGOBSA-N |

| Isomeric SMILES | C[C@@H]([C@@H](C1=CC=CC=C1)O)N2CCCC2 |

| SMILES | CC(C(C1=CC=CC=C1)O)N2CCCC2 |

| Canonical SMILES | CC(C(C1=CC=CC=C1)O)N2CCCC2 |

Introduction

(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a chiral compound belonging to the class of organic compounds known as phenylpropanols. It is characterized by its specific stereochemistry, with the (1S,2R) configuration indicating the spatial arrangement of its functional groups. This compound is of interest in various fields, including pharmaceuticals and organic synthesis.

Synthesis and Preparation

The synthesis of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol involves stereoselective reactions to achieve the desired (1S,2R) configuration. Common methods include asymmetric synthesis using chiral catalysts or starting materials with known stereochemistry. The compound can also be prepared from its hydrochloride salt by neutralization.

Hydrochloride Salt

The hydrochloride salt of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a significant derivative, often used in pharmaceutical applications due to its improved solubility and stability.

-

Molecular Formula: C13H20ClNO

-

Molecular Weight: 241.759 g/mol

-

CAS Number: 1215194-05-0

| Property | Value |

|---|---|

| Molecular Formula | C13H20ClNO |

| Molecular Weight | 241.759 g/mol |

| CAS Number | 1215194-05-0 |

Research Findings and Applications

Research on (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is focused on its potential biological activities and applications in medicinal chemistry. The compound's stereochemistry plays a crucial role in its interaction with biological targets, making it a subject of interest for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume